molecular formula C21H23N3O3S2 B11339293 N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)propanamide

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)propanamide

Cat. No.: B11339293
M. Wt: 429.6 g/mol
InChI Key: SRWAYBQXMYRZKE-UHFFFAOYSA-N
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Description

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)propanamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)propanamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the piperidine ring and the sulfonamide group. The final step involves the attachment of the propanamide group.

    Benzothiazole Ring Formation: The benzothiazole ring can be synthesized from 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.

    Piperidine Ring Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, often using piperidine and a suitable leaving group.

    Sulfonamide Group Addition: The sulfonamide group is added by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Propanamide Group Attachment: The final step involves the reaction of the intermediate with propanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require a strong base such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)propanamide would depend on its specific application. In a biological context, it could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzothiazole ring is known to interact with various biological targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)propanamide is unique due to the combination of its structural features, which may confer specific properties and activities not found in similar compounds

Properties

Molecular Formula

C21H23N3O3S2

Molecular Weight

429.6 g/mol

IUPAC Name

N-[4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]propanamide

InChI

InChI=1S/C21H23N3O3S2/c1-2-20(25)22-16-7-9-17(10-8-16)29(26,27)24-13-11-15(12-14-24)21-23-18-5-3-4-6-19(18)28-21/h3-10,15H,2,11-14H2,1H3,(H,22,25)

InChI Key

SRWAYBQXMYRZKE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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